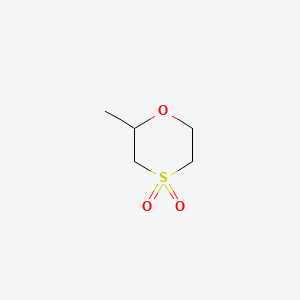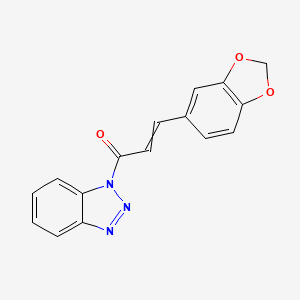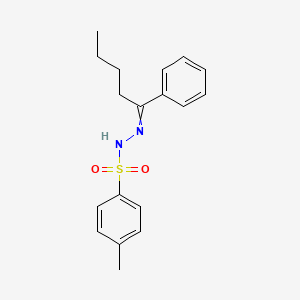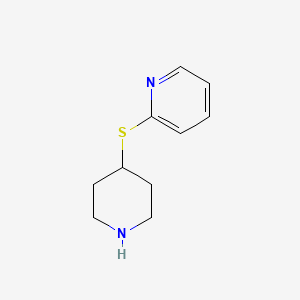![molecular formula C29H44B2O4 B1608338 [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid CAS No. 264615-47-6](/img/structure/B1608338.png)
[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid
Descripción general
Descripción
“[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid” is a chemical compound with the empirical formula C29H44B2O4 . It is also known by other names such as “9,9-Bis(2-ethylhexyl)fluoren-2,7-diyl boronic acid”, “9,9-Di(2′-ethylhexyl)fluorene-2,7-diboronic acid”, and "9,9-Di(2-ethylhexyl)fluorene-2,7-bisboronic acid" . It is used as a reactant for coupling reactions .
Molecular Structure Analysis
The molecular weight of this compound is 478.28 . The SMILES string representation isCCCCC(CC)CC1(CC(CCCCC)c2cc(ccc2-c3ccc(cc13)B(O)O)B(O)O) . Physical And Chemical Properties Analysis
The compound has a melting point of over 250°C . Its density is 1.08g/cm3, and it has a boiling point of 662.4°C at 760 mmHg . The compound’s flash point is 354.4°C .Aplicaciones Científicas De Investigación
Coupling Reactions in Organic Synthesis
This compound is utilized as a reactant in coupling reactions, which are fundamental processes in organic synthesis . These reactions are crucial for forming carbon-carbon bonds, enabling the construction of complex molecules from simpler ones. The boronic acid groups in this compound can facilitate Suzuki-Miyaura cross-coupling reactions, which are widely used in the pharmaceutical industry to create diverse molecular architectures.
Development of Fluorescent Probes
Boronic acids are known to bind saccharides, and this property is exploited in the development of fluorescent probes for detecting sugars and glycosylated biomolecules . These probes operate at physiological pH and room temperature, offering fast responses essential for real-time monitoring in biological systems. The compound’s boronic acid groups can interact with saccharides, making it a potential candidate for designing selective sensors.
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is primarily used as a reactant for coupling reactions
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its use in coupling reactions, it may be involved in the formation of carbon-carbon bonds, but this would depend on the specific reaction conditions and other reactants .
Pharmacokinetics
Its bioavailability is likely to be influenced by factors such as its lipophilicity, molecular weight (478.28 g/mol) , and the presence of the boronic acid functional group.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For example, the pH of the environment could affect the reactivity of the boronic acid functional group. Additionally, factors such as temperature and solvent could also play a role in its stability and reactivity .
Propiedades
IUPAC Name |
[7-borono-9,9-bis(2-ethylhexyl)fluoren-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44B2O4/c1-5-9-11-21(7-3)19-29(20-22(8-4)12-10-6-2)27-17-23(30(32)33)13-15-25(27)26-16-14-24(31(34)35)18-28(26)29/h13-18,21-22,32-35H,5-12,19-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFWXVHGJQDSGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(CC(CC)CCCC)CC(CC)CCCC)C=C(C=C3)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392713 | |
| Record name | [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid | |
CAS RN |
264615-47-6 | |
| Record name | [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine](/img/structure/B1608272.png)


